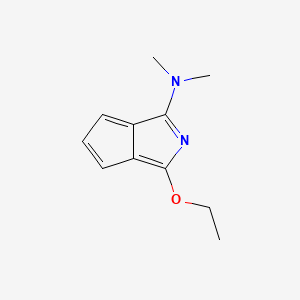
2-Azapentalene, 1-dimethylamino-3-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Azapentalene, 1-dimethylamino-3-ethoxy- involves several steps. One common method is the reaction of pentalene derivatives with appropriate reagents to introduce the azapentalene framework. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Análisis De Reacciones Químicas
2-Azapentalene, 1-dimethylamino-3-ethoxy- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-Azapentalene, 1-dimethylamino-3-ethoxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Azapentalene, 1-dimethylamino-3-ethoxy- involves its interaction with molecular targets through its unique electronic structure. The compound’s azapentalene framework allows it to participate in various electronic transitions, making it useful in optoelectronic applications . The molecular targets and pathways involved in its action are still under investigation, but its ability to stabilize certain electronic states is a key feature .
Comparación Con Compuestos Similares
2-Azapentalene, 1-dimethylamino-3-ethoxy- can be compared with other azapentalene derivatives, such as:
1,3-Bis(dimethylamino)-2-azapentalene: This compound has similar electronic properties but differs in its substitution pattern.
2-Azapentalene: The parent compound without additional substituents, which is less stable and has different reactivity.
Azulenes and s-indacenes: These compounds share some structural similarities but have distinct electronic properties and applications.
The uniqueness of 2-Azapentalene, 1-dimethylamino-3-ethoxy- lies in its specific substitution pattern, which imparts unique electronic properties and reactivity .
Propiedades
Número CAS |
49616-12-8 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-ethoxy-N,N-dimethylcyclopenta[c]pyrrol-3-amine |
InChI |
InChI=1S/C11H14N2O/c1-4-14-11-9-7-5-6-8(9)10(12-11)13(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
LYMDGIXNHXCXQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C=CC=C2C(=N1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


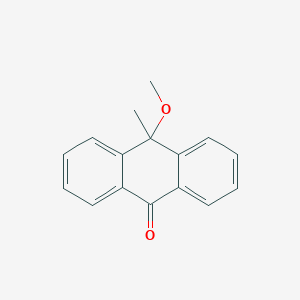

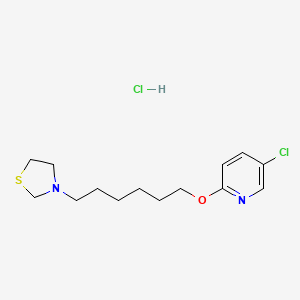
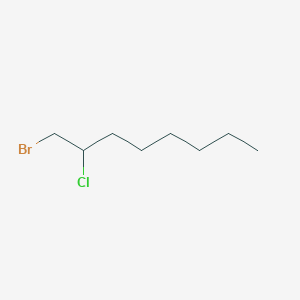

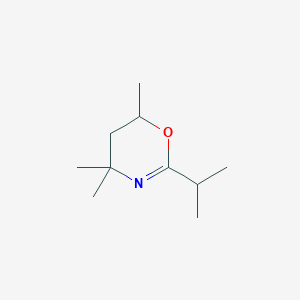
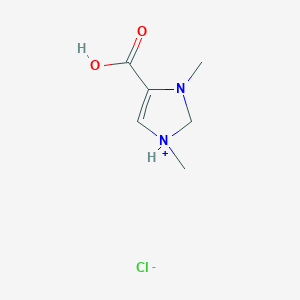


![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
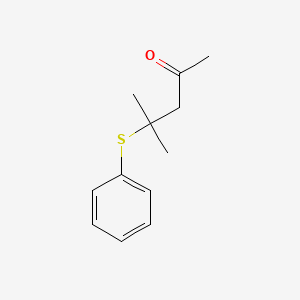
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
